REACTION_CXSMILES
|
[CH:1]1([CH:4]([CH:12]2[CH2:14][CH2:13]2)[NH:5][C:6]([NH:8][CH2:9][CH2:10]Cl)=[O:7])[CH2:3][CH2:2]1>O>[CH:1]1([CH:4]([NH:5][C:6]2[O:7][CH2:10][CH2:9][N:8]=2)[CH:12]2[CH2:14][CH2:13]2)[CH2:3][CH2:2]1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
ADDITION
|
Details
|
by adding concentrated ammonia
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is separated by suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
11.8 g of 2-(dicyclopropylmethylamino) oxazoline are thus recovered
|
Type
|
ADDITION
|
Details
|
A mixture of the latter with N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea
|
Type
|
CUSTOM
|
Details
|
gives a decrease of the melting point
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(C1CC1)NC=1OCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |